1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is a heterocyclic compound characterized by the fusion of a pyridine and a pyrrole ring, with a bromine atom at the 5-position and an ethanamine group at the 3-position. This compound is part of a larger class of pyrrolo[2,3-b]pyridines that have garnered interest due to their potential biological activities and applications in medicinal chemistry.
The compound is synthesized from readily available starting materials through various chemical reactions, including cyclization and bromination. The synthesis typically involves multiple steps to ensure the introduction of functional groups in a controlled manner.
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- belongs to the category of nitrogen-containing heterocycles. Its structural framework makes it relevant in the fields of organic chemistry and medicinal chemistry due to its potential as a pharmacological agent.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can be achieved through several methods:
The synthetic routes may vary in terms of reaction conditions and reagents used. For instance, some methods may utilize Fischer indole synthesis techniques to construct the core structure efficiently . Each step requires careful optimization to enhance yield and purity for potential industrial applications.
The molecular formula for 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is . The compound features a fused six-membered pyridine ring and a five-membered pyrrole ring that form an essentially planar structure known as an azaindole skeleton .
Key structural data include:
The compound exhibits hydrogen bonding interactions in its crystal form, contributing to its stability .
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance, coupling reactions can lead to diverse aryl or vinyl derivatives that may enhance biological activity.
The mechanism of action for compounds like 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- often involves interaction with biological targets such as enzymes or receptors. Research indicates that derivatives may act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a role in various cancers .
Studies have shown that modifications to the core structure or side chains can significantly influence biological activity and selectivity towards specific targets. This highlights the importance of structural variations in developing effective therapeutic agents.
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- is typically characterized by:
The compound exhibits typical reactivity associated with halogenated heterocycles:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are utilized for characterization .
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- has several applications across different fields:
This compound exemplifies how structural modifications can lead to significant advancements in medicinal chemistry and therapeutic development.
The systematic name 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- follows IUPAC conventions by designating the pyrrolopyridine core as the parent structure. The prefix "1H-" specifies the protonation state at the pyrrole nitrogen, while "[2,3-b]" defines the ring fusion between pyrrole (positions 2-3) and pyridine (position b). The "5-bromo" identifier indicates bromine substitution at the fifth position of the bicyclic system, and "3-ethanamine" denotes the –CH₂CH₂NH₂ side chain attached to the third carbon [2].
The molecular framework comprises a bicyclic aromatic system with a pyrrole ring fused to a pyridine ring, creating a 7-azaindole isostere. Key structural features include:
The SMILES notation (BrC1=CN=C2NC=C(CCN)C2=C1) precisely encodes the connectivity, confirming bromine attachment to the pyridine ring and ethanamine linkage to the pyrrole carbon. Computational descriptors predict moderate lipophilicity (LogP ~1.5-2.0) and significant polar surface area (~50 Ų), suggesting favorable membrane permeability and solubility characteristics for drug discovery applications [2].
Table 1: Structural Comparison of Key Brominated Pyrrolo[2,3-b]pyridine Derivatives
Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Structural Features |
---|---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo- | C₉H₁₀BrN₃ | 240.11 | 5-Br, 3-CH₂CH₂NH₂ | Ethanamine side chain, basic center |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.04 | 5-Br | Parent scaffold, no C3 substitution |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | C₇H₆BrN₃ | 212.05 | 5-Br, 3-NH₂ | Amino group at C3 |
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇BrN₂ | 211.06 | 5-Br, 3-CH₃ | Methyl group at C3 |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₈H₅BrN₂O₂ | 241.05 | 5-Br, 2-COOH | Carboxylic acid at C2 |
Brominated heterocycles serve as pivotal intermediates in modern synthetic chemistry due to bromine's exceptional utility in metal-catalyzed cross-coupling reactions. The C5-bromine in 1H-pyrrolo[2,3-b]pyridine derivatives exhibits enhanced reactivity compared to halogenated benzenes due to the electron-deficient nature of the pyridine ring, facilitating the following transformations:
In medicinal chemistry, brominated pyrrolopyridines serve as privileged scaffolds for kinase inhibitor development. The bromine atom acts as:
Research demonstrates that 5-bromo-7-azaindole derivatives exhibit enhanced antiproliferative activity against cancer cell lines compared to non-halogenated analogs. In a recent study, brominated pyrrolo[2,3-b]pyridine-based FGFR inhibitors demonstrated IC₅₀ values below 25 nM against FGFR1-3 kinases, with the bromine contributing to π-stacking interactions with phenylalanine residues in the hydrophobic back pocket of the kinase domain [5] [6].
Table 2: Applications of Brominated Pyrrolo[2,3-b]pyridines in Drug Discovery
Application Area | Specific Use | Advantages of Bromination | Representative Targets |
---|---|---|---|
Kinase Inhibitor Development | FGFR1-3 inhibitors | Enhances hydrophobic binding, metabolic stability | FGFR1 (IC₅₀ 7-25 nM) |
Anticancer Agents | Breast cancer cell proliferation inhibitors | Blocks migration/invasion of 4T1 cells | 4T1 cell line |
Fragment-Based Drug Design | Molecular fragments for lead evolution | Provides synthetic handle for fragment growth | Kinase catalytic domains |
PROTAC Design | E3 ligase recruiting warheads | Enables linker attachment for targeted protein degradation | BTK, EGFR, CDK |
The ethanamine (–CH₂CH₂NH₂) substituent at the C3 position of the pyrrolopyridine core imparts distinctive pharmacological and physicochemical properties. This moiety functions as:
Compared to simpler C3 substituents (methyl, hydrogen, or halogen), the ethanamine group significantly alters molecular properties:
In kinase inhibitor design, the ethanamine moiety demonstrates specific structure-activity advantages:
Computational analyses reveal that the electron-donating nature of the ethylamine group (+M effect) increases electron density at C3, potentially enhancing π-stacking interactions with aromatic residues in kinase domains. This electronic modulation, combined with the strategic bromine at C5, creates a push-pull electronic system that optimizes both binding affinity and drug-like properties [1] [2] [6].
Table 3: Influence of C3 Substituents on Molecular Properties in 5-Bromo-pyrrolo[2,3-b]pyridines
C3 Substituent | Calculated LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Biological Impact |
---|---|---|---|---|---|
-CH₂CH₂NH₂ | 1.32 | 54.7 | 2 | 3 | Enhanced solubility, kinase inhibition |
-NH₂ | 0.91 | 54.7 | 2 | 3 | Moderate solubility, moderate activity |
-CH₃ | 1.95 | 28.7 | 0 | 2 | Increased lipophilicity, reduced solubility |
-COOH | 1.34 | 70.5 | 2 | 4 | High polarity, membrane impermeability |
-H | 1.78 | 28.7 | 1 | 2 | Base scaffold, limited bioactivity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7